![molecular formula C22H28O4 B1245800 Dactyloquinone A](/img/structure/B1245800.png)
Dactyloquinone A
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Overview
Description
Dactyloquinone A is a natural product found in Callyspongia siphonella and Dactylospongia elegans with data available.
Scientific Research Applications
Chemical Composition and Isolation
Dactyloquinone A, along with other sesquiterpenoid quinones like dactyloquinone B, has been isolated from the Okinawan sponge Dactylospongia elegans. These compounds are known for their unique structures, characterized by a dihydropyran moiety, and have been identified through detailed spectroscopic analysis (Mitome et al., 2001). Further studies on this marine sponge led to the discovery of additional sesquiterpenoid quinones like dactyloquinones C, D, and E, each possessing distinct cyclic-ether moieties (Mitome et al., 2002).
Potential Biological Activities
The exploration of marine sponges such as Dactylospongia elegans has led to the discovery of various sesquiterpene compounds. These include not only dactyloquinone A but also related compounds like sesquiterpene benzoxazoles and sesquiterpene quinones. These compounds have been assessed for their cytotoxicity against a range of human tumor cell lines, though they exhibit a lack of selectivity for tumor versus normal cell lines (Ovenden et al., 2011). Additionally, research has indicated that similar compounds from the sponge Dactylospongia metachromia exhibit potent cytotoxicity and protein kinase inhibiting activities, highlighting their potential in cancer research (Daletos et al., 2014).
Antioxidant and Antimicrobial Properties
Investigations into the antioxidant and antimicrobial properties of natural compounds have led to the study of various extracts from plants like Cynodon dactylon. These studies focus on their chemical composition and therapeutic potential, revealing significant antioxidant activity and effectiveness against a range of bacterial pathogens (Savadi et al., 2020).
Further Research and Applications
Additional research into the chemical composition and potential applications of compounds related to dactyloquinone A is ongoing. Studies on Dactylicapnos scandens have focused on isoquinoline alkaloids with rearranged and reconstructed structures, contributing to our understanding of their anti-inflammatory activities (Wang et al., 2018). The exploration of these and related compounds continues to reveal a wide range of potential applications in medicinal and pharmaceutical research.
properties
Product Name |
Dactyloquinone A |
---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1R,10R,11S,14R)-6-methoxy-10,11,14-trimethyl-15-methylidene-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |
InChI |
InChI=1S/C22H28O4/c1-13-7-6-9-22-20(13,3)10-8-14(2)21(22,4)12-15-18(24)17(25-5)11-16(23)19(15)26-22/h11,14H,1,6-10,12H2,2-5H3/t14-,20+,21+,22-/m0/s1 |
InChI Key |
VHEIQBFDIYFDPD-VKPKAYIDSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(C(=C)CCC[C@@]23[C@@]1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
Canonical SMILES |
CC1CCC2(C(=C)CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
synonyms |
dactyloquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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